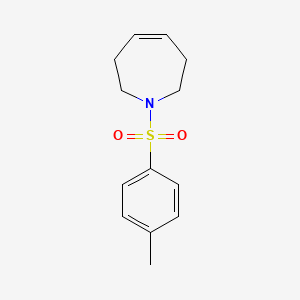

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLYCWGZDCVFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466588 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-57-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tosyl 2,3,6,7 Tetrahydro 1h Azepine and Its Functionalized Analogues

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide array of carbo- and heterocyclic compounds, including unsaturated nitrogen heterocycles. nih.govorganic-chemistry.org The reaction, typically catalyzed by ruthenium complexes, involves the intramolecular rearrangement of a diene to form a cyclic olefin and a small volatile alkene, such as ethene, which drives the reaction forward. organic-chemistry.orgnih.gov This methodology is particularly well-suited for the construction of five-, six-, and seven-membered cyclic amines from the corresponding diallylic precursors. acs.orgkaist.ac.kr

Ruthenium-Catalyzed RCM in Aqueous Emulsion Systems

While olefin metathesis is traditionally conducted in organic solvents like dichloromethane or toluene, there is growing interest in performing these reactions in aqueous media to enhance sustainability. beilstein-journals.org Water is an ideal solvent due to its non-toxic, non-flammable, and environmentally benign nature. beilstein-journals.org Ruthenium-based catalysts are among the most stable and tolerant catalysts for metathesis in aqueous environments. beilstein-journals.org The RCM of N,N-diallyltoluenesulfonamide, the direct precursor to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine, can be achieved using various ruthenium catalysts in water, often with the aid of surfactants to create micellar systems.

The efficiency of RCM for synthesizing seven-membered rings is highly dependent on the choice of catalyst and reaction conditions. Second-generation ruthenium catalysts, which feature N-heterocyclic carbene (NHC) ligands, generally exhibit superior reactivity and stability compared to first-generation catalysts. nih.govorganic-chemistry.orgnih.gov The optimization of these systems involves screening various catalysts, adjusting catalyst loadings, and modifying reaction temperatures to maximize yield and minimize side reactions. acs.orgnih.gov For the synthesis of seven-membered carbamate-protected cyclic amines, catalyst loadings can be as low as 1000–5000 ppm, although higher loadings are sometimes required for more challenging substrates. acs.org Temperature is also a critical parameter; for instance, in certain solid-phase peptide cyclizations, reactions at 40 °C provided higher yields of the desired RCM product compared to reactions at 60 °C, where catalyst degradation was more pronounced. nih.gov

Table 1: Performance of Ruthenium Catalysts in the RCM of a Diallylic Amine Precursor

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Grubbs II (G-II) | 5 | Dichloromethane | 40 | 4 | High | nih.gov |

| Hoveyda-Grubbs II (HG-II) | 5 | Dichloromethane | 40 | 4 | High | nih.gov |

| Grubbs I (G-I) | 5-10 | Benzene (B151609) | RT-Reflux | 1.5-2 | Good to Excellent | nih.gov |

Note: Yields are generalized from literature on similar substrates as specific data for the title compound's precursor under all conditions may vary.

Ruthenium-catalyzed RCM is broadly applicable to N-sulfonyl protected diallylamines, the archetypal substrates for forming the 1-tosyl-tetrahydroazepine ring system. organic-chemistry.orgnih.gov The reaction tolerates a wide variety of functional groups, a key advantage of modern ruthenium catalysts. organic-chemistry.orgnih.gov However, the formation of seven-membered rings can be kinetically less favorable than the formation of five- or six-membered rings. kaist.ac.kr Steric hindrance near the double bonds of the diallylic substrate can impede the reaction. nih.gov A significant limitation can be the competing isomerization of the allyl groups, leading to the formation of undesired byproducts. This issue can sometimes be mitigated by careful selection of the catalyst and the addition of isomerization suppressants like 1,4-benzoquinone or phenol, although their effectiveness can be temperature-dependent. nih.gov

General Principles of Olefin Metathesis in N-Heterocycle Synthesis

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst and the olefin substrate. beilstein-journals.org This process leads to the formation of a key metallacyclobutane intermediate. organic-chemistry.orgbeilstein-journals.org In RCM, an intramolecular reaction of a diene substrate forms a cyclic olefin and releases a small olefin, providing the thermodynamic driving force for the cyclization. organic-chemistry.org

The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs families, has been pivotal in applying olefin metathesis to the synthesis of complex molecules, including N-heterocycles. nih.govnih.gov These catalysts are known for their remarkable tolerance to air, moisture, and a wide range of polar functional groups, which is a significant advantage over earlier, more sensitive molybdenum-based systems. nih.govnih.gov This robustness allows for the synthesis of functionalized pyrrolines, tetrahydropyridines, and tetrahydroazepines from appropriately substituted diallylic amines, making RCM a cornerstone strategy in modern heterocyclic chemistry. nih.govnih.gov

Aza-Prins Cyclization Strategies

The aza-Prins cyclization is another powerful method for constructing nitrogen-containing rings. nih.govacs.org This reaction typically involves the acid-mediated condensation of an amine and an aldehyde to form an N-acyliminium ion intermediate, which then undergoes intramolecular cyclization via attack by a tethered alkene or alkyne nucleophile. nih.govresearchgate.net

Iron(III) Salt-Mediated Silyl (B83357) Aza-Prins Cyclization

A recently developed methodology for the synthesis of tetrahydroazepines utilizes an iron(III) salt-mediated silyl aza-Prins cyclization. nih.govacs.orgorganic-chemistry.org This approach is notable for its efficiency and use of a sustainable iron catalyst. nih.govnih.gov The reaction combines the powerful aza-Prins cyclization with a subsequent Peterson-type elimination in a single step to form a C-N bond, a C-C bond, and an endocyclic double bond. nih.govacs.org This strategy allows for the direct and efficient synthesis of tetrahydroazepines with varying degrees of substitution under mild reaction conditions. nih.govnih.gov

The general procedure involves reacting a 1-amino-3-silyl-4-pentene precursor with an aldehyde in the presence of an iron(III) salt, such as iron(III) chloride (FeCl₃). nih.govacs.org The reaction proceeds smoothly at temperatures ranging from -20 °C to room temperature in a solvent like dichloromethane. nih.gov

Table 2: Synthesis of Tetrahydroazepines via Iron(III)-Mediated Silyl Aza-Prins Cyclization

| Amine Precursor | Aldehyde | Catalyst (equiv.) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzyl-3-(triphenylsilyl)pent-4-en-1-amine | Isovaleraldehyde | FeCl₃ (0.1) | 0 °C, 30 min | 78 | nih.govacs.org |

| N-benzyl-3-(triphenylsilyl)pent-4-en-1-amine | Benzaldehyde | FeCl₃ (0.1) | 0 °C, 30 min | 70 | nih.govacs.org |

| N-benzyl-3-(triphenylsilyl)pent-4-en-1-amine | Cinnamaldehyde | FeCl₃ (0.1) | 0 °C, 30 min | 65 | nih.govacs.org |

| N-Ts-3-(triphenylsilyl)pent-4-en-1-amine | Isovaleraldehyde | FeCl₃ (1.3) | -20 °C to rt, 2.5 h | 75 | nih.govacs.org |

This methodology provides a direct route to the core tetrahydroazepine structure, which can be applied to tosyl-protected precursors.

Mechanistic Pathways of C-N and C-C Bond Formation

A notable methodology for the synthesis of tetrahydroazepines involves a silyl aza-Prins cyclization (SAPC). This powerful reaction facilitates the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. acs.org The mechanism is predicated on the reaction of a homoallylic amine precursor, such as an N-tosylated 1-amino-3-triphenylsilyl-4-pentene, with an aldehyde in the presence of an iron(III) salt catalyst like FeBr₃. acs.orgnih.gov

The reaction is initiated by the formation of an N-tosyl iminium ion from the condensation of the amine and the aldehyde. This is followed by an intramolecular nucleophilic attack of the allylsilane group onto the iminium ion. This key step simultaneously forms the C-C bond and closes the seven-membered ring. A subsequent Peterson-type elimination of the silyl group generates the endocyclic double bond, yielding the this compound scaffold. acs.org Density Functional Theory (DFT) calculations have been used to support the proposed mechanism of this efficient cyclization. acs.org

Another pathway for C-N bond formation in the synthesis of azepine analogues is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. A plausible mechanism for this transformation involves the initial formation of a copper acetylide. This is followed by the nucleophilic addition of an amine to the acetylide and a subsequent intramolecular cyclization onto the allene system, leading to the formation of the seven-membered azepine ring. nih.gov

Substrate Diversity in Aldehyde and Amine Components

The silyl aza-Prins cyclization demonstrates considerable versatility with respect to the aldehyde component, allowing for the synthesis of a variety of 2-substituted this compound derivatives. acs.orgnih.gov Both aliphatic and aromatic aldehydes can be successfully employed. For instance, the reaction of the N-tosylated homoallylic amine with isovaleraldehyde, heptanal, and phenylacetaldehyde provides the corresponding 2-isobutyl, 2-hexyl, and 2-benzyl substituted tetrahydroazepines in good to excellent yields. acs.orgnih.gov This highlights the broad scope of the reaction for introducing diverse functionalities at the C-2 position of the azepine ring.

The amine component in the silyl aza-Prins cyclization is typically a specifically designed homoallylic amine bearing a silyl group. acs.org However, other synthetic methods for azepine derivatives showcase a wider range of amine substrates. For example, the copper-catalyzed tandem reaction of allenynes has been shown to be effective with various primary and secondary amines, including anilines with diverse electronic properties. nih.gov

| Aldehyde | Resulting Substituent at C-2 | Product | Yield (%) |

|---|---|---|---|

| Isovaleraldehyde | Isobutyl | 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 92% |

| Heptanal | Hexyl | 2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 80% |

| Phenylacetaldehyde | Benzyl | 2-Benzyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 65% |

Cycloaddition and Annulation Reactions

Cycloaddition and annulation strategies are powerful tools for the construction of cyclic systems, including the seven-membered azepine ring. These methods often provide direct access to complex molecular architectures with high efficiency.

Phosphine-Catalyzed [6+1] Annulations for Azepine Ring Construction

Phosphine-catalyzed annulations have emerged as a versatile strategy for synthesizing cyclic compounds. An unprecedented phosphine-catalyzed [6+1] annulation has been developed for the construction of seven-membered N-heterocycles. rsc.org This method utilizes α-allyl allenoates as a C6 synthon, which reacts with various 1,1-bisnucleophiles. The reaction proceeds through a tandem γ-umpolung addition and δ′-addition process, effectively constructing the seven-membered ring with high atom economy and regioselectivity. rsc.org While this specific example leads to different azepine analogues, the principle demonstrates a powerful approach to the azepine core.

Another approach involves a hafnium-catalyzed [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents to directly synthesize 3-amino-2,7-dihydro-1H-azepine-4-carboxylates. acs.orgresearchgate.net This protocol exhibits broad functional group tolerance and produces the azepine derivatives in high yields. acs.orgresearchgate.net

Enantioselective Methodologies for Chiral Azepine Scaffolds

The development of enantioselective methods for the synthesis of chiral azepines is of high importance, given their potential applications in medicinal chemistry. One highly effective approach is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates, which yields chiral tetrahydro-3-benzazepine motifs. researchgate.netnih.gov Using an N,P-ligated iridium complex, a variety of substrates bearing both aryl and alkyl substituents can be hydrogenated to the corresponding chiral products with excellent enantioselectivities (91–99% ee) and in high isolated yields (92–99%). researchgate.netnih.gov

Furthermore, the phosphine-catalyzed [6+1] annulation of α-allyl allenoates can be rendered enantioselective. By employing a chiral phosphine catalyst, such as (R)-SITCP, this methodology can provide chiral seven-membered N-heterocycles with high enantioselectivity (up to 96% ee). rsc.org

| Substrate Substituent (R) | Carbamate Group (PG) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenyl | Boc | 98% | 99% |

| 4-MeO-Ph | Boc | 99% | 99% |

| 4-F-Ph | Boc | 97% | 94% |

| Phenyl | Cbz | 96% | 99% |

| Phenyl | CO₂Et | 99% | 96% |

Intramolecular Condensation and Related Cyclization Pathways

Intramolecular reactions provide an efficient means of constructing cyclic molecules from linear precursors, often with high regioselectivity and stereoselectivity.

Tertiary Enamide-Based Intramolecular Condensation for Dihydroazepines

A novel strategy for the construction of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings is based on the intramolecular condensation of tertiary enamides. researchgate.netnih.govorganic-chemistry.org In this method, tertiary enamides containing a formyl group undergo a highly efficient cyclization under very mild conditions. researchgate.netnih.gov The reaction is promoted by a Lewis acid catalyst, such as boron tribromide (BBr₃), with phosphorus pentoxide (P₂O₅) as an additive. researchgate.netorganic-chemistry.org

This process affords a diverse range of dihydroazepine derivatives in yields ranging from 71% to 96%. researchgate.netnih.gov The reaction is believed to proceed through a cascade involving the nucleophilic addition of the enamide to the tethered aldehyde, followed by deprotonation and dehydration to yield the final cyclized product. researchgate.netnih.gov The method demonstrates broad substrate applicability, tolerating various functional groups on the enamide precursor. organic-chemistry.org This approach was also successfully applied to the synthesis of the core structure of the naturally occurring alkaloid lennoxamine. nih.gov

Ring Expansion Reactions from Smaller N-Heterocycles

Ring expansion reactions of smaller N-heterocycles, such as piperidines, offer a classical yet effective strategy for the synthesis of azepine derivatives. One of the well-established methods for one-carbon ring expansion of cyclic amines is the Demjanov rearrangement and its variant, the Tiffeneau-Demjanov rearrangement. organicreactions.orgwikipedia.orgwikipedia.org

The general principle of the Demjanov rearrangement involves the treatment of a primary amine with nitrous acid to form a diazonium salt. The subsequent loss of nitrogen gas generates a carbocation, which can then undergo rearrangement, leading to a ring-expanded product. wikipedia.org In the context of synthesizing this compound, a plausible precursor would be an appropriately substituted N-tosyl-2-(aminomethyl)piperidine. The diazotization of the primary amino group would lead to a piperidin-2-ylmethyl cation, which could then undergo a C-C bond migration to form the seven-membered azepine ring.

The Tiffeneau-Demjanov rearrangement is a variation that starts from a 1-aminomethyl-cycloalkanol. wikipedia.org This method is often favored as it can provide better control over the rearrangement process. While specific examples detailing the synthesis of this compound via these methods are not extensively documented in recent literature, the foundational principles of these reactions suggest their applicability. A hypothetical reaction scheme is presented below:

| Starting Material | Reagents | Product |

| N-Tosyl-2-(aminomethyl)piperidine | NaNO₂, HCl | This compound |

This table represents a hypothetical application of the Demjanov rearrangement for the synthesis of the target compound.

Copper(I)-Catalyzed Tandem Amination/Cyclization Reactions

Copper(I)-catalyzed reactions have emerged as powerful tools in the synthesis of N-heterocycles, owing to the low cost and low toxicity of copper catalysts compared to other transition metals. Tandem reactions, which combine multiple bond-forming events in a single operation, are particularly attractive for their efficiency and atom economy.

While a direct copper(I)-catalyzed tandem amination/cyclization for the synthesis of this compound is not extensively reported, related methodologies suggest its feasibility. For instance, copper-catalyzed intramolecular carboamination of alkenes has been developed for the synthesis of various nitrogen heterocycles. nih.gov This type of reaction typically involves the addition of an amine and a carbon-based nucleophile across an alkene. A hypothetical tandem reaction for the synthesis of a functionalized this compound could involve the reaction of an N-tosyl protected aminoalkyne with a suitable nucleophile in the presence of a copper(I) catalyst.

The general mechanism would likely involve the coordination of the copper catalyst to the alkyne, facilitating the intramolecular attack of the sulfonamide nitrogen. The resulting intermediate could then be trapped by an external nucleophile to afford the functionalized tetrahydroazepine. The regioselectivity of such a reaction would be a critical aspect to control.

Sustainable and Atom-Economical Protocols in Azepine Synthesis

The development of sustainable and atom-economical synthetic methods is a central goal in modern organic chemistry. This section explores such approaches for the synthesis of this compound and its analogues, focusing on the use of aqueous reaction media and the development of transition metal-free catalytic systems.

Development of Aqueous Reaction Media

Performing organic reactions in water as a solvent offers significant environmental benefits. Recently, the synthesis of this compound has been achieved in water using a ring-closing metathesis (RCM) approach. This method highlights the potential for developing more environmentally benign syntheses of azepine derivatives.

A study by Grela and co-workers demonstrated the efficient RCM of a diene precursor in water to yield this compound. The reaction was facilitated by the use of a ruthenium-based catalyst, and the use of sonication helped to create an emulsion, enabling the reaction to proceed in an aqueous medium. An 82% yield of the desired product was achieved with a low catalyst loading of 1 mol %.

| Substrate | Catalyst (mol%) | Solvent | Yield (%) |

| N,N-diallyl-p-toluenesulfonamide | Ru9BARF (1) | Water | 82 |

Data from a study on olefin metathesis reactions in water.

This work demonstrates that even traditionally non-aqueous reactions like RCM can be adapted to aqueous conditions, paving the way for greener synthetic routes to important heterocyclic compounds.

Transition Metal-Free Catalytic Systems

While the use of earth-abundant and non-toxic metals like iron represents a step towards sustainability, the development of transition metal-free catalytic systems is a highly desirable goal. Organocatalysis and photocatalysis are two prominent areas of research in this field.

While a specific transition metal-free synthesis of this compound has not been extensively reported, the principles of organocatalysis and photocatalysis suggest potential pathways. For instance, an organocatalytic intramolecular Michael addition of a sulfonamide to an α,β-unsaturated aldehyde or ketone could be a plausible route to a substituted tetrahydroazepine precursor, which could then be further elaborated to the target compound.

Visible-light photocatalysis offers another promising avenue. The generation of nitrogen-centered radicals from N-substituted sulfonamides under photocatalytic conditions is a known process. An intramolecular cyclization of such a radical onto a tethered alkene could potentially form the tetrahydroazepine ring system. While these approaches are currently speculative for the direct synthesis of this compound, they represent an active and promising area of research for the future development of truly sustainable synthetic methodologies.

Table of Compounds

| Compound Name |

| This compound |

| N-Tosyl-2-(aminomethyl)piperidine |

| N,N-diallyl-p-toluenesulfonamide |

| 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine |

| 2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine |

| 2-Benzyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine |

| 2-Isobutyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine |

The seven-membered nitrogen heterocycle, this compound, and its functionalized analogs are valuable scaffolds in synthetic and medicinal chemistry. This article explores specific methodologies for their synthesis, with a focus on ring expansion reactions, copper-catalyzed tandem processes, and the development of sustainable and atom-economical protocols.

Ring Expansion Reactions from Smaller N-Heterocycles

A classical approach to the synthesis of azepine frameworks involves the ring expansion of more readily available smaller N-heterocycles, such as piperidines. The Demjanov and Tiffeneau-Demjanov rearrangements are notable examples of such transformations, facilitating a one-carbon ring enlargement. organicreactions.orgwikipedia.orgwikipedia.org

The Demjanov rearrangement proceeds via the diazotization of a primary amine, typically an aminomethyl-substituted cycloalkane, with nitrous acid. The resulting unstable diazonium salt expels nitrogen gas to form a carbocation, which can then undergo a rearrangement to yield a ring-expanded alcohol. wikipedia.org In the context of synthesizing the target compound, a suitable precursor would be N-tosyl-2-(aminomethyl)piperidine. Treatment of this substrate with nitrous acid would generate a carbocation intermediate that could rearrange to the seven-membered 1-tosyl-azepane skeleton.

The Tiffeneau-Demjanov rearrangement, a variation of this method, utilizes a 1-aminomethyl-cycloalkanol as the starting material and typically yields a ring-expanded ketone. wikipedia.org While these methods are well-established for carbocyclic systems, their application to the direct synthesis of this compound from piperidine (B6355638) precursors is a conceptually viable, though less commonly documented, strategy.

Hypothetical Tiffeneau-Demjanov Ring Expansion:

| Precursor | Reagents | Intermediate Product |

| 1-(N-Tosylpiperidin-2-yl)methanamine | NaNO₂, HCl | Azepan-2-one (after rearrangement and hydrolysis) |

Copper(I)-Catalyzed Tandem Amination/Cyclization Reactions

Copper(I) catalysis has gained prominence in the synthesis of nitrogen-containing heterocycles due to the low cost and relative non-toxicity of copper salts. Tandem reactions, wherein multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules.

The synthesis of functionalized azepines has been achieved through copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines. While this specific methodology has not been reported for the synthesis of this compound, the principles can be extrapolated. A plausible strategy could involve the intramolecular cyclization of an N-tosyl-protected aminoalkene or aminoalkyne. The copper(I) catalyst would activate the unsaturated system towards nucleophilic attack by the tethered sulfonamide nitrogen, initiating the cyclization cascade. Such an approach could provide a direct route to the tetrahydroazepine core.

Sustainable and Atom-Economical Protocols in Azepine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reactions. This section highlights sustainable approaches to the synthesis of this compound, including the use of aqueous media and the exploration of transition metal-free catalytic systems.

Development of Aqueous Reaction Media

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. The synthesis of this compound has been successfully demonstrated in an aqueous medium via a ring-closing metathesis (RCM) strategy. This approach underscores the potential for developing more environmentally friendly synthetic routes to azepine derivatives.

In a study by Grela and co-workers, the RCM of N,N-diallyl-p-toluenesulfonamide was carried out in water using a ruthenium-based catalyst. The use of acoustic sonication was employed to facilitate the formation of an emulsion, allowing the reaction to proceed efficiently. This method afforded the desired this compound in a notable 82% yield with a catalyst loading of just 1 mol%.

Ring-Closing Metathesis in Aqueous Media:

| Substrate | Catalyst | Conditions | Yield (%) |

| N,N-diallyl-p-toluenesulfonamide | Ru9BARF (1 mol%) | Water, 50°C, sonication | 82 |

Transition Metal-Free Catalytic Systems

While the use of earth-abundant metals like iron is a step towards sustainability, the ultimate goal is often the development of transition metal-free catalytic systems. Organocatalysis and photocatalysis are at the forefront of this research endeavor.

Although a specific transition metal-free synthesis of this compound is yet to be widely reported, several strategies show promise. For instance, organocatalytic methods, such as intramolecular Michael additions or aza-Diels-Alder reactions, could be envisioned for the construction of the azepine ring from acyclic precursors.

Visible-light photocatalysis also presents a compelling alternative. The generation of nitrogen-centered radicals from N-tosylamides under photocatalytic conditions is a known transformation. The intramolecular cyclization of such a radical onto a suitably positioned alkene tether could, in principle, afford the desired tetrahydroazepine core. While these approaches remain to be explicitly demonstrated for the target molecule, they represent exciting future directions for the sustainable synthesis of this important heterocyclic scaffold.

Mechanistic Investigations and Theoretical Calculations on 1 Tosyl 2,3,6,7 Tetrahydro 1h Azepine Formation

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intricacies of the silyl (B83357) aza-Prins cyclization, a key method for synthesizing substituted 1-tosyl-2,3,6,7-tetrahydro-1H-azepines. acs.org Computational studies have corroborated the proposed reaction mechanism, providing a quantitative basis for the observed chemical transformations. acs.org

The generally accepted mechanism, supported by DFT calculations, involves several key steps. The reaction is typically initiated by the condensation of an N-alkenyl tosylamide with an aldehyde in the presence of a Lewis acid, such as an iron(III) salt. This leads to the formation of a crucial iminium ion intermediate. The subsequent intramolecular cyclization, where the alkene moiety attacks the iminium ion, is a critical C-C bond-forming step. This is followed by a Peterson-type elimination, which results in the formation of the endocyclic double bond characteristic of the tetrahydroazepine ring. acs.org

DFT calculations, specifically at the [PCM(CH2Cl2)–B3LYP-D3/def2-TZVPP//PCM (CH2Cl2)–B3LYP-D3/def2-SVP level], have been employed to model this reaction pathway for a closely related system. acs.org These theoretical investigations have provided valuable insights into the energetics of the key steps, confirming the viability of the proposed mechanistic pathway. acs.org

Characterization of Key Intermediates and Transition States

A pivotal aspect of understanding the reaction mechanism is the characterization of the transient species involved, namely the intermediates and transition states. DFT calculations have been instrumental in determining the geometries and relative energies of these species in the formation of related tetrahydroazepine systems.

For a model system where the tosyl group was replaced by a mesyl group and a methyl substituent was present, the intramolecular cyclization step was computationally investigated in detail. acs.org The calculations revealed that the formation of the key cyclization precursor from an amino-alcohol intermediate is an endergonic process with a Gibbs free energy change (ΔGR) of 13.1 kcal/mol. acs.org The subsequent nucleophilic attack of the alkene onto the iminium ion proceeds through a transition state with a relatively low activation barrier of 9.5 kcal/mol, indicating a kinetically feasible cyclization. acs.org

These computational findings are crucial as they provide a quantitative picture of the reaction's energy landscape, highlighting the key energetic hurdles and the relative stability of the intermediates.

| Process | Species | Calculated Gibbs Free Energy Change (ΔGR) (kcal/mol) | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Formation of the Iminium Ion Intermediate | Intermediate | 13.1 | - |

| Nucleophilic Cyclization | Transition State | - | 9.5 |

Stereochemical Outcomes and Diastereoselectivity Studies

While the formation of the parent 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine does not inherently involve the creation of stereocenters, the synthesis of its substituted derivatives introduces the possibility of stereoisomers. Theoretical studies on related cyclization reactions have been instrumental in predicting and rationalizing the observed stereochemical outcomes.

The conformation of the transition state during the intramolecular cyclization is a key determinant of the final product's stereochemistry. Computational modeling can predict the most energetically favorable transition state geometry, thereby forecasting the dominant diastereomer. Factors such as steric hindrance and electronic interactions in the transition state play a crucial role and can be accurately modeled using DFT.

In the broader context of azepine synthesis, semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion reactions that lead to azepane derivatives. Such studies underscore the utility of computational methods in understanding and predicting the three-dimensional aspects of ring-forming reactions.

Although specific diastereoselectivity studies based on theoretical calculations for the formation of substituted 1-Tosyl-2,3,6,7-tetrahydro-1H-azepines are not extensively detailed in the currently available literature, the established success of computational methods in similar systems suggests their high potential for elucidating these stereochemical aspects.

Reactivity and Chemical Transformations of 1 Tosyl 2,3,6,7 Tetrahydro 1h Azepine Derivatives

Olefin Functionalization Reactions of the Endocyclic Double Bond

The endocyclic double bond in 1-tosyl-2,3,6,7-tetrahydro-1H-azepine derivatives is a key site for functionalization, allowing for the introduction of new stereocenters and functional groups. Common transformations include hydroboration-oxidation, epoxidation, and dihydroxylation.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding hydroxylated azepane derivatives. The hydroboration of tetrahydroazepines can proceed with moderate regioselectivity and complete diastereofacial selectivity. mdpi.com For instance, the use of borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) followed by oxidative work-up with hydrogen peroxide and sodium hydroxide (B78521) introduces a hydroxyl group onto the azepine ring. mdpi.com The stereochemical outcome is often influenced by the existing substituents on the ring, with the bulky hydroborating agent approaching from the less sterically hindered face. mdpi.combeilstein-journals.org

Epoxidation: The double bond can be converted into an epoxide, a versatile intermediate for further nucleophilic ring-opening reactions. Asymmetric epoxidation of N-alkenyl sulfonamides can be achieved using catalyst systems like hafnium-bishydroxamic acid complexes, where the sulfonyl group may act as a directing group to influence the stereochemical outcome. nih.gov The synthesis of spirocyclic 2,3,4,7-tetrahydro-1H-azepine epoxy derivatives has also been accomplished, demonstrating the accessibility of these valuable intermediates. bohrium.com

Dihydroxylation: Although specific examples on the this compound core are not extensively detailed in dedicated studies, syn-dihydroxylation is a fundamental olefin functionalization. This transformation is typically achieved using reagents like osmium tetroxide (OsO₄) with a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction would be expected to yield a cis-diol, with the reagent attacking the double bond from the less sterically hindered face of the azepine ring.

Modifications at the Tosyl Nitrogen Atom

The N-tosyl group is a common protecting group for amines; it is an electron-withdrawing group that increases the acidity of the N-H proton in precursors and stabilizes adjacent carbanions. Its removal and the subsequent functionalization of the resulting secondary amine are crucial synthetic operations.

Subsequent N-Functionalization: Once deprotected, the resulting 2,3,6,7-tetrahydro-1H-azepine is a cyclic secondary amine. The nitrogen atom can readily undergo a variety of standard transformations, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination).

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

These modifications allow for the introduction of diverse substituents at the nitrogen atom, significantly expanding the molecular complexity and potential applications of the azepine scaffold.

Regioselective Transformations of the Azepine Ring System

Achieving regioselective functionalization at specific positions of the azepine ring is key to creating complex derivatives. One powerful strategy involves the deprotonation of a C-H bond adjacent (alpha) to the nitrogen atom, followed by quenching with an electrophile.

The electron-withdrawing nature of the N-tosyl group enhances the kinetic acidity of the protons on the alpha-carbons (C2 and C7). Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can generate a stabilized α-amino carbanion. This lithiated intermediate can then react with a range of electrophiles to introduce substituents at the C2 or C7 position. This approach is analogous to the well-established α-lithiation of other N-protected cyclic amines. nih.gov

The choice of base, solvent, and temperature is critical to control the regioselectivity and prevent side reactions. The resulting substituted N-tosyl azepine can then be further manipulated, for instance, by removing the tosyl group as described previously.

Cycloaddition Reactions Involving the Azepine Nucleus

The conjugated diene system present in 2,3-dihydro-1H-azepine derivatives makes them excellent partners in cycloaddition reactions, particularly [4+2] cycloadditions like the hetero-Diels-Alder reaction. These reactions provide a powerful method for constructing complex, fused heterocyclic systems with high stereocontrol. rsc.orgrsc.org

Enantiomerically pure 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines have been shown to undergo highly stereoselective and completely regioselective hetero-Diels-Alder reactions with various heterodienophiles. semanticscholar.orgrsc.org The reaction proceeds efficiently, yielding intricate polycyclic scaffolds. rsc.org

Below is a table summarizing representative hetero-Diels-Alder reactions of these azepine derivatives.

| Azepine Substrate | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (2S)-6-Chloro-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepine | Diethyl azodicarboxylate (DEAD) | CH₂Cl₂, rt, 1 h | Fused [4+2] cycloadduct | 96% | rsc.org |

| (2S)-6-Chloro-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepine | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | CH₂Cl₂, rt, 1 h | Fused [4+2] cycloadduct | 98% | rsc.org |

| (2S)-6-Bromo-2-phenethyl-1-tosyl-2,3-dihydro-1H-azepine | Diethyl azodicarboxylate (DEAD) | CH₂Cl₂, rt, 1 h | Fused [4+2] cycloadduct | 98% | rsc.org |

| (2S)-6-Bromo-2-phenethyl-1-tosyl-2,3-dihydro-1H-azepine | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | CH₂Cl₂, rt, 1 h | Fused [4+2] cycloadduct | 98% | rsc.org |

Arylation and Alkenylation Processes

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. Derivatives of tetrahydro-1H-azepine, particularly those bearing a halide, are excellent substrates for these transformations.

Arylation (Suzuki-Miyaura Coupling): 6-Halo-2,3-dihydro-1H-azepine derivatives can be efficiently elaborated with a wide range of aromatic and heteroaromatic substituents using the Suzuki-Miyaura coupling reaction. rsc.org This palladium-catalyzed reaction couples the vinyl halide of the azepine with an arylboronic acid or its ester. The reaction is tolerant of various functional groups and typically proceeds in high yield, providing a direct route to 6-aryl-substituted azepine derivatives. rsc.org

The table below showcases the versatility of the Suzuki coupling for arylating the azepine core.

| Azepine Substrate | Boronic Acid | Conditions | Yield | Reference |

|---|---|---|---|---|

| (2S)-6-Bromo-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 16 h | 98% | rsc.org |

| (2S)-6-Bromo-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 16 h | 98% | rsc.org |

| (2S)-6-Bromo-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 16 h | 95% | rsc.org |

| (2S)-6-Bromo-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepine | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 16 h | 92% | rsc.org |

Alkenylation (Heck Reaction): The Heck reaction provides a method for the alkenylation of the azepine ring, typically by coupling a vinyl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org This process would allow for the introduction of various alkenyl substituents at the C6 position of 6-halo-azepine derivatives, complementing the arylation chemistry of the Suzuki reaction.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Azepine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The vinyl protons on the unsaturated portion of the azepine ring are expected to resonate in the downfield region, typically between δ 5.5 and 6.0 ppm, often as complex multiplets due to vicinal coupling with adjacent methylene (B1212753) protons. acs.org The methylene protons adjacent to the nitrogen atom of the tosyl group are deshielded and typically appear in the range of δ 3.5 to 4.0 ppm. The remaining methylene groups on the saturated part of the ring would be expected to produce signals in the more upfield region, generally between δ 2.0 and 3.0 ppm. acs.org The aromatic protons of the tosyl group would present as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring, and the methyl protons of the tosyl group would give rise to a singlet around δ 2.4 ppm.

A hypothetical ¹H NMR data table based on these expectations is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 (vinyl) | 5.5 - 6.0 | m | - |

| H-2, H-7 (allylic, N-adjacent) | 3.5 - 4.0 | m | - |

| H-3, H-6 (allylic) | 2.0 - 3.0 | m | - |

| Ar-H (tosyl) | 7.3 - 7.8 | d | ~8.0 |

| Ar-CH₃ (tosyl) | ~2.4 | s | - |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Based on general principles and data for similar structures, the vinyl carbons are expected in the downfield region of the aliphatic spectrum, typically between δ 120 and 140 ppm. The methylene carbons adjacent to the nitrogen would be found around δ 45-55 ppm. The other saturated methylene carbons would resonate at higher field, between δ 20 and 40 ppm. For the tosyl group, the aromatic carbons would appear between δ 127 and 145 ppm, with the ipso-carbon attached to the sulfur atom being the most downfield. The methyl carbon of the tosyl group would give a characteristic signal around δ 21 ppm.

A representative ¹³C NMR data table is shown below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4, C-5 (vinyl) | 120 - 140 |

| C-2, C-7 (allylic, N-adjacent) | 45 - 55 |

| C-3, C-6 (allylic) | 20 - 40 |

| Ar-C (tosyl, quaternary) | 130 - 145 |

| Ar-CH (tosyl) | 127 - 130 |

| Ar-CH₃ (tosyl) | ~21 |

Two-Dimensional (2D) NMR Techniques (e.g., H-GOESY NMR)

Two-dimensional NMR techniques are powerful for establishing through-bond and through-space correlations, which are crucial for confirming the complete structure and stereochemistry. While specific H-GOESY (Gradient Overhauser Effect Spectroscopy) data for this compound is not provided in the searched literature, its application to analogous systems, such as in the study of silyl (B83357) aza-Prins cyclization products, highlights its utility. In such cases, ¹H-GOESY NMR experiments are instrumental in determining the relative stereochemistry of substituents on the ring by observing through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are in close proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₇NO₂S, the expected exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated value, thereby confirming the molecular formula. While a specific HRMS result for the title compound was not found, a study on a related compound, (S)-3-Methyl-1-tosyl-1,2,3,6-tetrahydropyridine, reported HRMS data confirming its molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The sulfonyl group (S=O) of the tosyl moiety would show strong, characteristic stretching vibrations in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C=C double bond of the tetrahydroazepine ring would display a stretching absorption around 1650 cm⁻¹. The aromatic C-H stretching of the tosyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the azepine ring would be observed just below 3000 cm⁻¹. The aromatic C=C bonds of the tosyl group would give rise to absorptions in the 1600-1450 cm⁻¹ region.

A summary of expected IR absorption bands is provided in the table below:

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1120 |

| C=C (Alkene) | Stretch | ~1650 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Analysis

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify each component in a mixture. For this compound, these methods are essential for determining its purity. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase gradient, impurities can be separated from the main compound and detected, typically by UV-Vis spectroscopy.

Furthermore, if the compound is chiral, chiral HPLC is the standard method for determining its enantiomeric excess (ee). In the synthesis of a related chiral compound, (S)-3-Methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, chiral HPLC analysis was used to determine an enantiomeric excess of 90%. mit.edu This typically involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their relative quantification.

A typical HPLC method for purity analysis would involve:

Column: A reversed-phase column (e.g., C18).

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: UV detection at a wavelength where the tosyl group has strong absorbance (e.g., ~254 nm).

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthetic Applications and Broader Research Implications of 1 Tosyl 2,3,6,7 Tetrahydro 1h Azepine

Role as Versatile Building Blocks in Complex Molecule Synthesis

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine serves as a versatile building block in the assembly of intricate molecular structures. The presence of the tosyl (p-toluenesulfonyl) group is critical; it functions as an electron-withdrawing protecting group that stabilizes the azepine ring, which in its parent form can be unstable. This stability makes the tosylated derivative a preferred intermediate for multi-step syntheses.

The compound's utility is particularly evident in cycloaddition reactions. For instance, it can act as a substrate in [4+3] cycloadditions, a powerful method for forming seven-membered rings, to generate polycyclic alkaloid analogs. The inherent structure of the tetrahydroazepine ring provides a ready-made seven-membered core that can be further elaborated, streamlining the synthesis of complex target molecules. The electrophilic properties conferred by the tosyl group also make the nitrogen atom's vicinity a site for controlled chemical transformations.

Precursors for Diverse Nitrogen-Containing Heterocyclic Scaffolds

The azepine skeleton is a foundational structure in numerous biologically active compounds. Consequently, this compound is a valuable precursor for a wide array of nitrogen-containing heterocyclic scaffolds. The double bond within the ring and the carbon backbone are amenable to various chemical transformations, including oxidation, reduction, and substitution reactions, allowing chemists to generate a library of derivatives from a single starting material.

The synthesis of fused heterocyclic systems represents a key application. For example, synthetic strategies have been developed to create fused 2-aminoimidazole heterocycles, which form the core of certain natural products, by employing p-toluenesulfonamide (B41071) in the initial steps to introduce the protected nitrogen that later becomes part of the target scaffold. Similarly, photolytic reactions of related azido (B1232118) compounds have been used to generate novel fused azepine systems like 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine, demonstrating a pathway from simpler precursors to complex, multi-ring structures. These examples underscore the potential of the tetrahydroazepine framework as a starting point for accessing more elaborate and medicinally relevant heterocyclic systems.

Contributions to the Development of Novel Organic Reactions

Research involving this compound and its derivatives has contributed to the discovery and refinement of novel organic reactions. One significant development is the use of nucleophilic phosphine-catalyzed cycloaddition reactions as an efficient tool for synthesizing the 2,3,4,7-tetrahydro-1H-azepine core itself. This atom-economic approach avoids the use of transition metal catalysts, thereby preventing heavy metal contamination in the final products.

More recently, a powerful new methodology for the synthesis of substituted tetrahydroazepines was developed based on an iron(III)-catalyzed silyl (B83357) aza-Prins cyclization combined with a Peterson-type elimination. This process efficiently forms a C-N bond, a C-C bond, and an endocyclic double bond in a single reaction step under mild conditions. The development of such tandem or cascade reactions, which build molecular complexity rapidly from simple starting materials, is a major goal in modern organic synthesis, and the tetrahydroazepine scaffold has proven to be an excellent platform for showcasing the utility of these new methods.

Utility in Agrochemical Research, Particularly Herbicide Synthesis

The application of tetrahydroazepine derivatives extends into the field of agrochemical research. A patent has disclosed the use of 2,3,4,7-tetrahydro-1H-azepine compounds in the preparation of herbicides. The disclosed compounds, synthesized via a phosphine-catalyzed cycloaddition, were shown to possess herbicidal activity. Specifically, they were effective in controlling weeds such as crabgrass and rapeseed, highlighting a practical application for this class of heterocycles beyond medicinal chemistry. This utility demonstrates the broad potential of the azepine scaffold in developing new agents for crop protection.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies (Focused on synthetic methodology)

The ability to systematically modify a core scaffold is essential for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. The this compound framework is well-suited for such synthetic diversification.

A key methodology enabling the synthesis of a variety of analogs is the silyl aza-Prins cyclization mediated by iron(III) salts. This reaction allows for the introduction of diverse substituents at the 2-position of the tetrahydroazepine ring by varying the aldehyde used in the reaction. The general procedure involves reacting a homoallylic amine precursor with an aldehyde in the presence of an iron(III) catalyst, such as iron(III) bromide, at low temperature. This method has been successfully used to synthesize a range of 2-substituted analogs with good to excellent yields, providing a robust platform for generating compound libraries for SAR studies.

| Analog Compound | Aldehyde Reagent | Catalyst | Yield |

|---|---|---|---|

| 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Isovaleraldehyde | FeBr₃ | 92% |

| 2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Heptanal | FeBr₃ | 80% |

| 2-(But-3-en-1-yl)-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 4-Pentenal | FeBr₃ | 67% |

| 2-Benzyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Phenylacetaldehyde | FeBr₃ | 65% |

| 2-Isobutyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Isovaleraldehyde | FeCl₃ | 72% |

Q & A

Q. What are the established synthetic routes for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine, and how can reaction conditions be optimized for yield?

A common method involves cyclization of N-allyl-N-allyl-N-(pent-4-en-1-yl)tosylamide under reflux, achieving an 82% isolated yield. Key parameters include reaction time (1 hour) and solvent choice (e.g., dichloromethane). Optimization can focus on catalyst screening or temperature gradients to minimize side products like unreacted precursors or over-functionalized derivatives. NMR (¹H, ¹³C) and mass spectrometry are critical for verifying purity .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are definitive?

Definitive characterization relies on ¹H NMR (e.g., δ 7.71–7.66 ppm for aromatic protons, δ 5.77–5.65 ppm for olefinic signals) and mass spectrometry. X-ray crystallography using SHELX software (for small-molecule refinement) can resolve conformational ambiguities, such as the puckering of the azepine ring. Torsional angles derived from crystallography also validate the tosyl group's orientation .

Q. What are the primary research applications of this compound in medicinal chemistry?

The tetrahydroazepine scaffold is utilized in designing enzyme inhibitors (e.g., aspartic protease inhibitors for antimalarial targets) and monoamine reuptake modulators. Its flexibility allows functionalization at the nitrogen or carbon positions to enhance binding affinity or selectivity .

Advanced Questions

Q. How can researchers address contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., olefinic proton splitting patterns) may arise from solvent effects, pH, or tautomerism. Methodological solutions include:

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this scaffold?

Chirality can be introduced via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-complexes for olefin metathesis). Enantiomeric excess is assessed using chiral HPLC or Mosher’s ester analysis. For example, N-tosyl groups can sterically direct ring-closing metathesis to favor specific diastereomers .

Q. How do computational methods enhance the design of azepine-based inhibitors?

Molecular docking (e.g., Glide, AutoDock) and MD simulations predict binding modes to targets like plasmepsins. Subpocket mapping identifies optimal substituents for hydrophobic or hydrogen-bonding interactions. For instance, 2,3,4,7-tetrahydro-1H-azepine derivatives with para-substituted aryl groups show nanomolar activity against Plm II due to enhanced S3 subpocket occupancy .

Q. What experimental design considerations are critical for SAR studies on this scaffold?

- Core modifications : Replace the tosyl group with sulfonamides or carbamates to probe steric effects.

- Side-chain diversity : Introduce substituents at C-6/C-7 to modulate lipophilicity (ClogP calculations guide selection).

- Biological assays : Use orthogonal assays (e.g., FRET-based enzymatic vs. cell-based uptake inhibition) to distinguish target-specific effects from nonspecific binding .

Q. How can researchers reconcile low reproducibility in azepine ring-closure reactions?

Variability often stems from trace moisture or oxygen. Solutions include:

Q. Methodological Notes

- Crystallography : SHELXL remains the gold standard for small-molecule refinement, but twin refinement may be required for high-symmetry crystals .

- NMR Assignments : DEPT-135 and HSQC experiments differentiate CH₂/CH₃ groups in complex spectra .

- Data Triangulation : Combine spectral, crystallographic, and computational data to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.